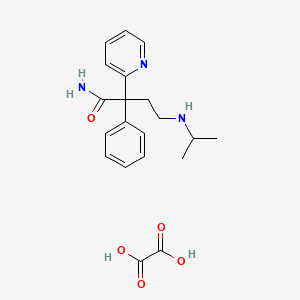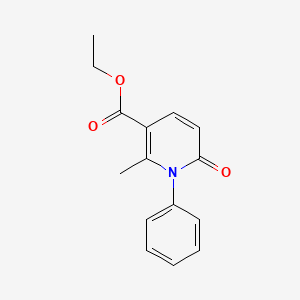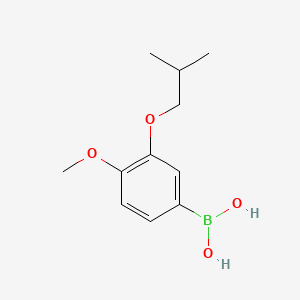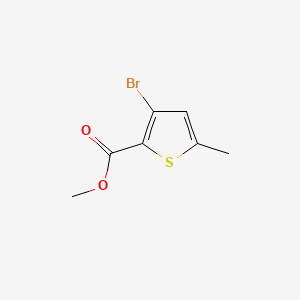
N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic acids and their derivatives are typically synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The compound likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a cyclohexyl group (a six-membered carbon ring), and a boronic ester group (a boron atom bonded to two oxygen atoms and two carbon atoms) .Chemical Reactions Analysis
Boronic acids and their derivatives are known to undergo a variety of chemical reactions. They can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, which is used to form carbon-carbon bonds .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis Enhancement
This compound has been implicated in facilitating the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives through a solvent-free synthesis method. This process is catalyzed by N,N,N′,N′‐Tetrabromobenzene‐1,3‐disulfonamide and Poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide), highlighting its utility in promoting efficient chemical reactions under mild conditions (Ghorbani‐Vaghei & Amiri, 2014).
Structural and Physicochemical Analysis
Research has also focused on the structural and physicochemical properties of compounds incorporating the N-Cyclohexyl derivative. For instance, studies on methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds have provided insight into their molecular structures, conformational analyses, and physicochemical characteristics using techniques like FTIR, NMR, and mass spectrometry, coupled with X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).
Polymer Chemistry
The compound has found applications in polymer chemistry as well. For example, cyclohexene oxide/carbon dioxide copolymerization catalyzed by chromium(III) complexes is another area where its utility is evident. This process leads to the production of polycarbonates with low molecular weight and narrow dispersities, showcasing its role in environmentally friendly polymer production (Devaine-Pressing, Dawe, & Kozak, 2015).
Boronic Acid Ester Synthesis
Furthermore, the synthesis of boronic acid esters, crucial intermediates in organic synthesis and materials science, has been catalyzed using pyrrolidonium acidic ionic liquids. This synthesis route emphasizes the compound's importance in the formation of structurally complex and functionally diverse boron-containing molecules (Li-Zhen et al., 2010).
Multicyclic Compound Formation
A novel four-component bicyclization strategy employing this compound allows for the synthesis of multicyclic pyrazolo[3,4-b]pyridines. This method demonstrates its role in creating complex molecular architectures, which could have implications across various fields, including medicinal chemistry and material sciences (Tu et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the borylation of alkylbenzenes .
Mode of Action
The compound’s mode of action involves a process called borylation, which is the introduction of a boron atom into a molecule . In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylating at the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound affects the biochemical pathway of hydroboration, which involves the addition of a boron atom and a hydrogen atom across a carbon-carbon double bond . This can occur in alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Result of Action
The result of the compound’s action is the formation of new compounds such as pinacol benzyl boronate . This can be used in further chemical reactions, potentially leading to the synthesis of various biologically active compounds.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation process . Additionally, the compound should be stored under inert gas and away from light and air to maintain its stability.
Eigenschaften
IUPAC Name |
N-cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(20-14)19-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSZJUACMJASTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694457 |
Source


|
| Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
CAS RN |
1315350-19-6 |
Source


|
| Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)






![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)
![11-(4-(9H-carbazol-9-yl)phenyl)-12-(4,6-diphenyl-1,3,5-triaziN-2-yl)-11,12-dihydroindolo[2,3-a]carba](/img/no-structure.png)


![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)
